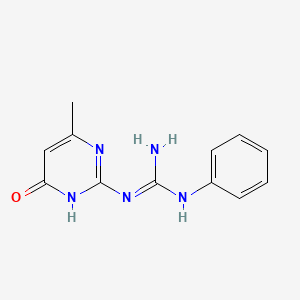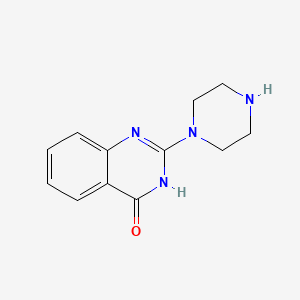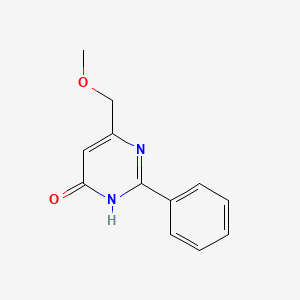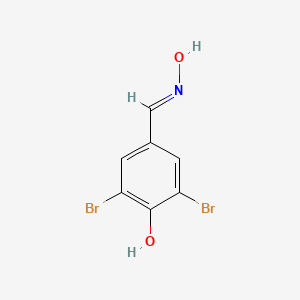![molecular formula C22H19N3O2S B1530993 5-Cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophencarboxamid CAS No. 343372-49-6](/img/structure/B1530993.png)
5-Cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophencarboxamid
Übersicht
Beschreibung
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
Indolderivate, die strukturelle Ähnlichkeiten mit der Thiophencarboxamid-Verbindung aufweisen, sollen antivirale Aktivitäten zeigen . Verbindungen mit einem Indolkern wurden synthetisiert und gegen verschiedene Viren getestet, darunter Influenza und Coxsackie B4-Virus, wobei vielversprechende inhibitorische Aktivitäten gezeigt wurden. Die strukturellen Merkmale von Thiophencarboxamid könnten für die potenzielle Entwicklung antiviraler Medikamente genutzt werden, indem die Fähigkeit zur Bindung mit hoher Affinität an mehrere Rezeptoren genutzt wird.
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Indolderivaten ist gut dokumentiert . Angesichts der strukturellen Komplexität und des Potenzials für die Modulation der Bioaktivität könnte 5-Cyano-3-methyl-N-[(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophen-2-carboxamid ein Kandidat für die Synthese neuer entzündungshemmender Mittel sein. Die Forschung könnte sich auf die Interaktion mit Entzündungswegen und die Modulation von Zytokinen konzentrieren.
Antikrebsanwendungen
Indolderivate sind bekannt für ihre Antikrebseigenschaften, wobei verschiedene Verbindungen auf ihre Fähigkeit untersucht werden, das Tumorwachstum und die Proliferation zu hemmen . Die Thiophencarboxamid-Verbindung könnte auf ihre zytotoxischen Wirkungen auf Krebszellen untersucht werden, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt.
Antioxidative Anwendungen
Verbindungen, die den Indolkern enthalten, haben antioxidative Eigenschaften gezeigt, die für die Bekämpfung von oxidativen Stress-bedingten Krankheiten entscheidend sind . Die Thiophencarboxamid-Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen.
Antimikrobielle Anwendungen
Die antimikrobielle Aktivität von Indolderivaten macht sie wertvoll im Kampf gegen resistente Stämme von Bakterien und Pilzen . Die Forschung an der Thiophencarboxamid-Verbindung könnte ihre Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern und ihre potenzielle Verwendung bei der Entwicklung antimikrobieller Medikamente umfassen.
Antidiabetische Anwendungen
Indolderivate wurden auf ihre antidiabetischen Wirkungen untersucht, insbesondere bei Insulinresistenz und Glukosestoffwechsel . Die Thiophencarboxamid-Verbindung könnte auf ihr Potenzial untersucht werden, den Blutzuckerspiegel zu modulieren und diabetische Erkrankungen zu verbessern.
Antimalaria-Anwendungen
Indolderivate haben Aktivität gegen den Malariaparasiten gezeigt, was einen Weg für die Entwicklung neuer Antimalariamittel bietet . Die strukturellen Merkmale der Thiophencarboxamid-Verbindung könnten für die Wirksamkeit gegen Plasmodium-Arten optimiert werden.
Neuroprotektive Anwendungen
Einige Indolderivate wurden mit neuroprotektiven Eigenschaften identifiziert, was auf eine Rolle bei der Behandlung neurodegenerativer Erkrankungen hindeutet . Die Forschung an der Thiophencarboxamid-Verbindung könnte sich auf ihr Potenzial konzentrieren, Nervenzellen zu schützen und ihren Wirkmechanismus beim Neuroprotektion.
Eigenschaften
IUPAC Name |
5-cyano-3-methyl-N-[(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFMMKCXLELGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)

![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)
![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)
![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)


![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)


